![molecular formula C26H21FN6O2 B2650117 3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031624-26-6](/img/structure/B2650117.png)
3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
The compound belongs to the class of triazoloquinazolines, which are heterocyclic compounds. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as NMR, IR, and X-ray crystallography. These techniques can provide detailed information about the molecular structure and the nature of the bonds within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Common reactions could involve its phenylpiperazine group or the triazoloquinazoline core .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through experimental procedures. Computational methods can also provide estimates .Scientific Research Applications
- Clinical Development : Compound 47 (also known as KU-0059436 or AZD2281) is currently undergoing clinical trials for the treatment of BRCA1- and BRCA2-defective cancers .
Neurotensin Receptor Type 2 Modulation
Another area of interest is the compound’s interaction with neurotensin receptors. Although more research is needed, it shows promise as a nonpeptide neurotensin receptor type 2 compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWELJLHWAOPYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
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